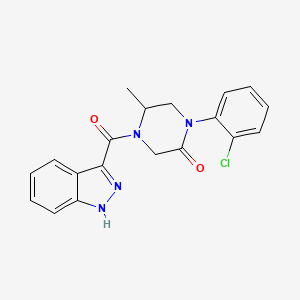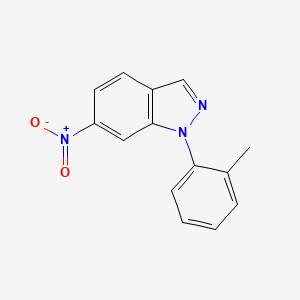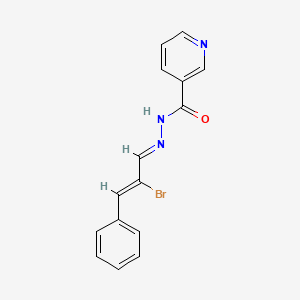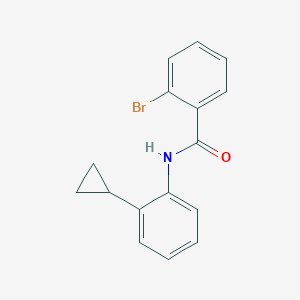
2,6-dimethylphenyl (4-propylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of compounds related to 2,6-dimethylphenyl derivatives has been explored through various methodologies. One approach involves the oxidation of p-methyl substituted phenols, such as 2,4,6-trimethylphenol, using a copper(II) chloride-acetoxime catalyst in the presence of molecular oxygen at ambient temperature, achieving good yields (Shimizu et al., 1991). This method highlights the feasibility of synthesizing complex phenolic structures through oxidative pathways.
Molecular Structure Analysis
The molecular structure of dimethylphenol derivatives and their interactions, such as the formation of phenoxonium cations in copper-catalyzed oxidative phenol coupling reactions, has been studied using ab initio unrestricted Hartree−Fock calculations. These studies provide insights into the electronic structure and charge distribution within these molecules, indicating the para carbon of the phenol in the singlet state as a susceptible site for nucleophilic aromatic substitution (Baesjou et al., 1997).
Chemical Reactions and Properties
Chemical reactions involving dimethylphenol derivatives often result in complex transformations. For instance, the chlorination of 2-t-butyl-4,6-dimethylphenol yields chloromethylene compounds and trichloro ketones, revealing the reactive nature of the methyl groups on the phenol ring (Hartshorn et al., 1986). These reactions underscore the compound's versatile reactivity profile, which can be tailored for specific synthetic applications.
Physical Properties Analysis
Investigations into the physical properties of dimethylphenol derivatives, including their phase behavior and molecular interactions, are crucial for understanding their behavior in various conditions. The synthesis and polymerization studies of dimethylphenol derivatives, such as in the phase transfer catalyzed polymerization, reveal insights into the molecular weight control and structural characteristics of the resulting polymers (Percec & Wang, 1991).
Chemical Properties Analysis
The chemical properties of dimethylphenol derivatives, such as their radical scavenging activities, have been explored to assess their potential as antioxidants. For example, the enzymatic modification of 2,6-dimethoxyphenol leads to the synthesis of dimers with significantly higher antioxidant capacity, demonstrating the compound's utility in bioactive applications (Adelakun et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
(2,6-dimethylphenyl) 2-(4-propylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-4-6-16-9-11-17(12-10-16)21-13-18(20)22-19-14(2)7-5-8-15(19)3/h5,7-12H,4,6,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBSJYZXFYVFTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)OC2=C(C=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylphenyl (4-propylphenoxy)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-{[(3S)-3-ethylmorpholin-4-yl]carbonyl}phenyl)-4-methylphthalazin-1(2H)-one](/img/structure/B5511320.png)

![3-({[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2H-chromen-2-one](/img/structure/B5511335.png)

![1-cyclopentyl-N-methyl-5-oxo-N-[2-(1H-pyrazol-1-yl)benzyl]-3-pyrrolidinecarboxamide](/img/structure/B5511352.png)
![2-({4-[(3,4-dimethoxybenzylidene)amino]-4H-1,2,4-triazol-3-yl}thio)ethanol](/img/structure/B5511359.png)
![5-bromo-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5511373.png)
![ethyl 2-cyano-3-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}acrylate](/img/structure/B5511385.png)

![N-methyl-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-phenylacetamide](/img/structure/B5511411.png)

![methyl 3-{[(2-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5511421.png)

